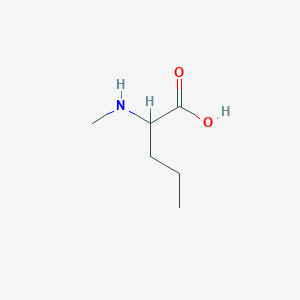

N-methylnorvaline hydrochloride

Description

N-Methylnorvaline hydrochloride is a synthetic amino acid derivative with a methyl group substitution on the nitrogen atom of norvaline (a branched-chain amino acid). It is structurally characterized by a five-carbon backbone with a terminal carboxylic acid group and a secondary amine due to the methyl substitution. This compound is primarily utilized in biochemical research, particularly in studies involving enzyme inhibition, peptide synthesis, and metabolic pathway modulation. Its hydrochloride salt form enhances solubility in aqueous solutions, making it suitable for in vitro and in vivo applications.

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

2-(methylamino)pentanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-3-4-5(7-2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9) |

InChI Key |

HCPKYUNZBPVCHC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methylnorvaline hydrochloride can be synthesized through several methods. One common approach involves the reductive N-methylation of norvaline. This process typically uses methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide, or formaldehyde . The reaction conditions often involve the use of catalysts and reductants to facilitate the methylation process.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of metal-free N-heterocyclic carbene catalysts and carbon dioxide as a carbon source . This environmentally benign method uses hydrosilanes as reductants and can achieve high selectivity for the desired product.

Chemical Reactions Analysis

Types of Reactions: N-methylnorvaline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reductive agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-methylnorvaline hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and can be used in the study of reaction mechanisms.

Biology: this compound is used in studies involving amino acid metabolism and protein synthesis.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of enzyme inhibition and metabolic regulation.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

N-methylnorvaline hydrochloride can be compared to other similar compounds, such as norvaline, valine, and leucine. While these compounds share structural similarities, this compound’s unique methyl group distinguishes it from the others. This structural difference can lead to variations in reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-methylnorvaline hydrochloride with other hydrochloride salts of modified amino acids and related pharmacological agents. Key parameters include molecular structure, solubility, stability, and analytical methodologies.

Structural Analogues

a) N-Methylnorvaline Dihydrochloride

- Structural Difference : Contains two hydrochloride groups instead of one, increasing ionic strength and solubility in polar solvents.

- Applications : Used interchangeably in peptide synthesis but requires pH adjustment due to higher acidity .

b) DL-Norvaline, 5-Mercapto-, Hydrochloride (CAS 144072-93-5)

- Structural Difference : Incorporates a sulfhydryl (-SH) group on the fifth carbon, enabling disulfide bond formation in peptides.

- Stability: Susceptible to oxidation, requiring inert storage conditions compared to this compound’s relative stability .

c) Prilocaine Hydrochloride

- Functional Difference : A local anesthetic with an amide linkage instead of a secondary amine.

- Analytical Methods : Both compounds are analyzed via RP-HPLC, but prilocaine requires stricter impurity profiling (e.g., detection of o-toluidine hydrochloride as a degradation product) .

Physicochemical and Analytical Comparisons

*Calculated based on the molecular formula C₆H₁₃NO₂·HCl.

Stability and Methodological Considerations

- Solution Stability: Unlike amitriptyline hydrochloride (stable for 24 hours in solution ), this compound’s stability under similar conditions remains unstudied.

- Chromatographic Analysis: RP-HPLC methods validated for gabapentin and amitriptyline hydrochloride (Table 8 , Table 3 ) could be adapted for this compound, though column selection may vary due to polar functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.